molecular formula C13H11N5O2S2 B14100361 3-(2-hydroxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide

3-(2-hydroxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B14100361
M. Wt: 333.4 g/mol
InChI Key: UBUMSVFRNODSOF-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains multiple functional groups, including a hydroxyphenyl group, a thiadiazole ring, and a pyrazole carboxamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxybenzaldehyde with hydrazine hydrate to form 2-hydroxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid. The final step involves the reaction of this intermediate with 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-hydroxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the thiadiazole ring can interact with metal ions, potentially inhibiting enzyme activity. The pyrazole carboxamide moiety may also play a role in binding to protein targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-hydroxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer a distinct set of chemical reactivities and biological activities. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H11N5O2S2

Molecular Weight

333.4 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C13H11N5O2S2/c1-21-13-18-17-12(22-13)14-11(20)9-6-8(15-16-9)7-4-2-3-5-10(7)19/h2-6,19H,1H3,(H,15,16)(H,14,17,20)

InChI Key

UBUMSVFRNODSOF-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3O

Origin of Product

United States

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